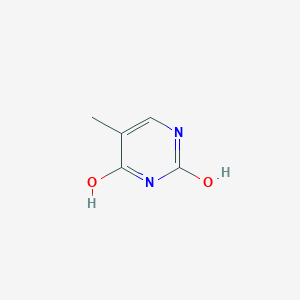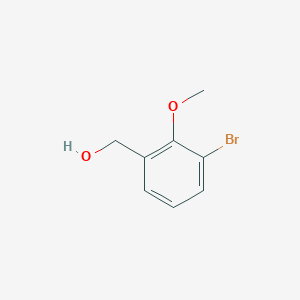
(3-溴-2-甲氧基苯基)甲醇
概述
描述
(3-Bromo-2-methoxyphenyl)methanol is a brominated methoxyphenyl compound. The interest in this compound and its derivatives stems from their potential in synthesizing biologically active molecules and materials with unique chemical properties.
Synthesis Analysis
The synthesis of (3-Bromo-2-methoxyphenyl)methanol-related compounds involves multi-step reactions starting from different bromo- and methoxy-substituted phenyl methanols. A notable approach is the synthesis of biologically active compounds starting from (3-bromo-4,5-dimethoxyphenyl)methanol, achieving a total yield of 34% over five steps (Akbaba et al., 2010).
Molecular Structure Analysis
Crystal structure determination and molecular structure studies provide insights into the arrangement and interactions of atoms within (3-Bromo-2-methoxyphenyl)methanol derivatives. The synthesis of specific derivatives and their confirmation via X-ray crystal structure determination highlight the compound's molecular complexity and the effect of substitutions on its structural properties (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
(3-Bromo-2-methoxyphenyl)methanol and its derivatives undergo various chemical reactions, including bromomethoxylation, leading to the formation of unusual spiro orthoesters. These reactions demonstrate the compound's reactivity and potential for creating structurally diverse molecules (Balsamo et al., 1991).
Physical Properties Analysis
The physical properties of (3-Bromo-2-methoxyphenyl)methanol derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies on crystal and molecular structures reveal the stability and intermolecular interactions that affect the compound's physical properties (M. Kaur et al., 2012).
科学研究应用
抗菌活性:
- Xu 等人(2003 年)从海藻红枝菜中分离出化合物,包括 (3-溴-2-甲氧基苯基)甲醇的衍生物。这些化合物对各种细菌菌株表现出抗菌特性 (Xu 等人,2003 年).
生物活性化合物的合成:
- Akbaba 等人(2010 年)报道了从 (3-溴-4,5-二甲氧基苯基)甲醇开始的天然产物的全合成,突出了其在合成生物活性分子的用途中 (Akbaba 等人,2010 年).
化学反应和机理:
- Yamashita 等人(1993 年)、Zaugg 和 Michaels(1962 年)以及 Nakamura 等人(1993 年)等各种研究探索了涉及 (3-溴-2-甲氧基苯基)甲醇或其衍生物的不同化学反应,提供了对反应机理和合成途径的见解 (Yamashita 等人,1993 年),(Zaugg 和 Michaels,1962 年),(Nakamura 等人,1993 年).
材料科学应用:
- Wang 等人(2012 年)在新型共聚(亚芳基醚砜)单体的合成中利用了甲氧基苯基基团,该单体在燃料电池技术中具有潜在应用 (Wang 等人,2012 年).
生物物理学研究:
- Nguyen 等人(2019 年)研究了甲醇对生物和合成膜中脂质动力学的影响,表明甲氧基化合物在生物物理学研究中的相关性 (Nguyen 等人,2019 年).
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
未来方向
“(3-Bromo-2-methoxyphenyl)methanol” is a key precursor for the synthesis of Lusutrombopag, a drug used to treat thrombocytopenia (low platelet count) . Its synthesis via bioreduction offers an attractive method for accessing this important compound . The compound also has potential practical applications as a building block in organic synthesis .
属性
IUPAC Name |
(3-bromo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMYHCICIPHSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303147 | |
| Record name | 3-Bromo-2-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methoxyphenyl)methanol | |
CAS RN |
205873-57-0 | |
| Record name | 3-Bromo-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-2-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

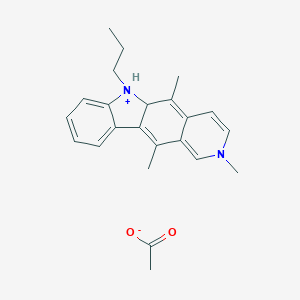
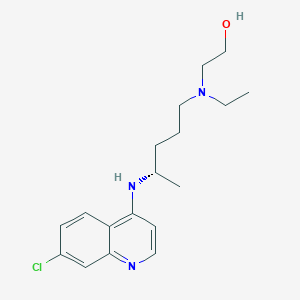
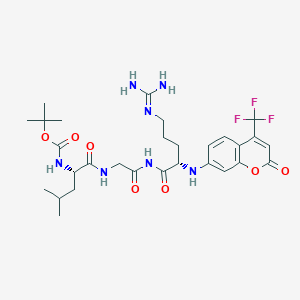
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
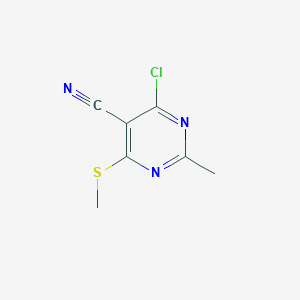
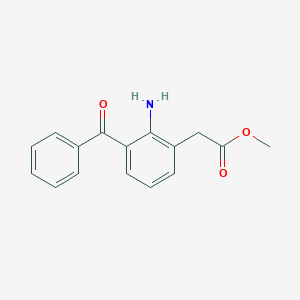
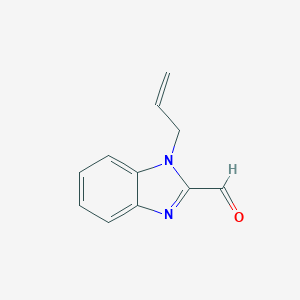
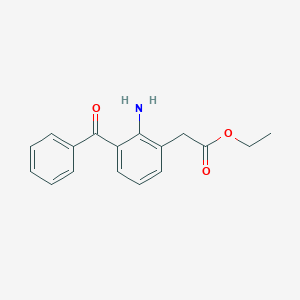
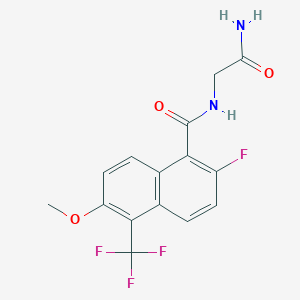
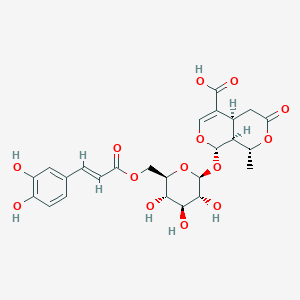
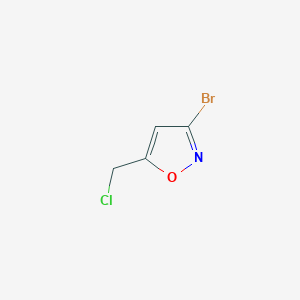
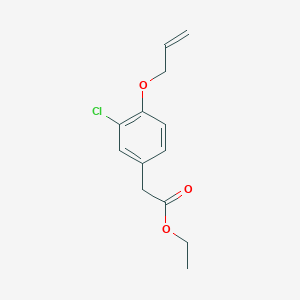
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
